

# Unveiling the In Vitro Bioactivity of (S)-CR8: A Technical Guide

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## Compound of Interest

Compound Name: (S)-CR8

Cat. No.: B1681607

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## Introduction

**(S)-CR8**, a second-generation derivative of the purine-based inhibitor roscovitine, has emerged as a potent and selective inhibitor of cyclin-dependent kinases (CDKs) with significant anti-cancer properties.[1][2] Beyond its established role as a kinase inhibitor, recent groundbreaking research has unveiled a novel mechanism of action for **(S)-CR8** as a "molecular glue." This technical guide provides an in-depth overview of the in vitro biological activity of **(S)-CR8**, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

## Core Mechanism of Action: A Dual-Pronged Attack

**(S)-CR8** exerts its biological effects through two primary mechanisms: direct inhibition of cyclin-dependent kinases and induction of cyclin K degradation via a molecular glue mechanism.

## Cyclin-Dependent Kinase (CDK) Inhibition

**(S)-CR8** demonstrates potent inhibitory activity against a range of CDKs, which are key regulators of the cell cycle and transcription. Its selectivity profile highlights its potent action against CDK1, CDK2, CDK5, and CDK9.[3]

## Molecular Glue-Mediated Degradation of Cyclin K

A pivotal discovery has been the function of **(S)-CR8** as a molecular glue.<sup>[4][5]</sup> It facilitates the interaction between the CDK12-cyclin K complex and the DDB1-CUL4A E3 ubiquitin ligase complex.<sup>[4]</sup> This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a critical regulator of transcription.<sup>[4]</sup> This novel mechanism contributes significantly to the potent cytotoxic effects of **(S)-CR8**.<sup>[4]</sup>

## Quantitative In Vitro Activity of (S)-CR8

The following tables summarize the quantitative data on the in vitro biological activity of **(S)-CR8**.

Table 1: In Vitro Kinase Inhibitory Activity of **(S)-CR8**<sup>[3]</sup>

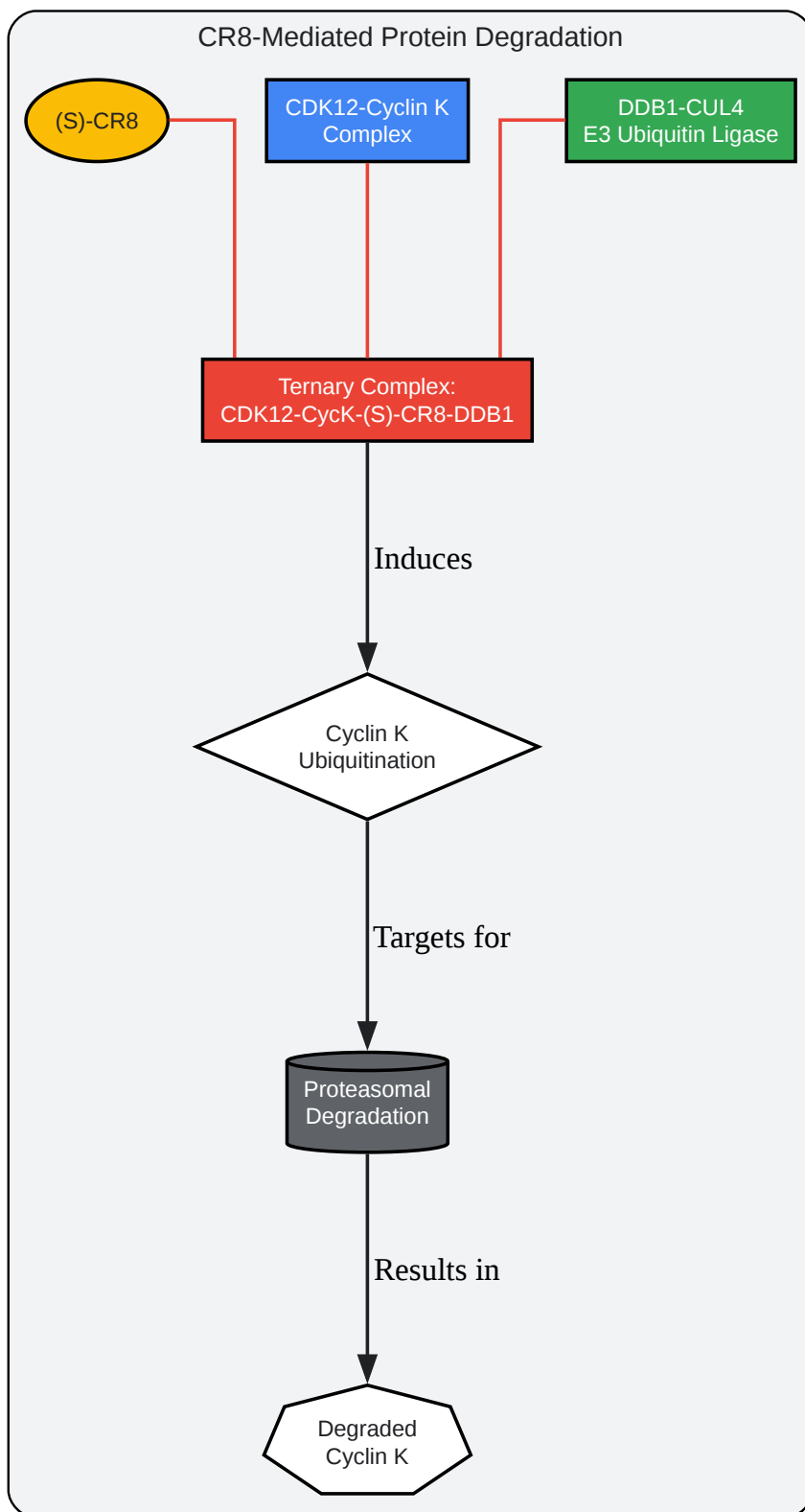
Target Kinase	IC50 (μM)
CDK2/cyclin E	0.060
CDK2/cyclin A	0.080
CDK9/cyclin T	0.11
CDK5/p25	0.12
CDK1/cyclin B	0.15

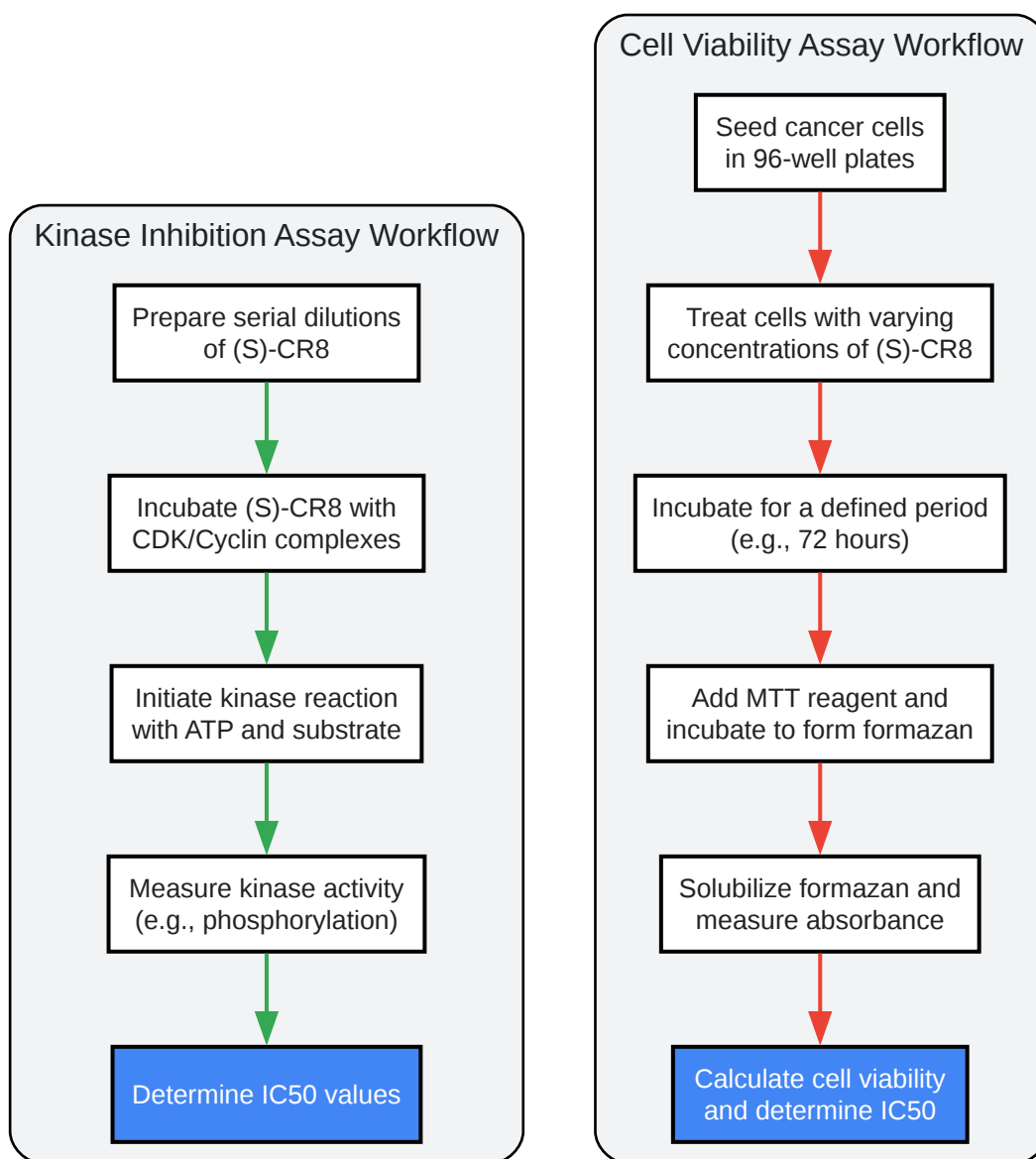
Table 2: In Vitro Cytotoxicity of **(S)-CR8** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
SH-SY5Y	Neuroblastoma	0.40	<sup>[3]</sup>
MOLT-4	T-cell acute lymphoblastic leukemia	~1 (at 5 hours)	<sup>[4]</sup>
HEK293T	Embryonic Kidney	Not specified, but effective at 1 μM	<sup>[4]</sup>

## Signaling Pathway and Experimental Workflows

## Signaling Pathway of (S)-CR8-Mediated Cyclin K Degradation





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## References

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 2. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
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